Lipophilicity (XLogP3) Benchmarking Across the C₈–C₁₂ Alkylamine Homolog Series
The target compound's computed XLogP3 of 2.3 positions it at the upper boundary of the series, showing a clear logP increase with alkyl chain elongation and branching proximity to the amine nitrogen [1][2]. Compared to the N-methyl analog (XLogP3 = 0.5), the target is approximately 1.8 log units more lipophilic, a difference expected to produce ~60-fold higher membrane partitioning under physiological conditions [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (C₁₂H₂₀N₂O, MW 208.30, 3-methylbutan-2-yl side chain) |
| Comparator Or Baseline | N-Methyl analog (XLogP3 = 0.5, MW 152.19); N-Isopropyl analog (XLogP3 = 1.3, MW 180.25); N-Butan-2-yl analog (XLogP3 = 1.9, MW 194.27); N-(2-Methylbutyl) analog (XLogP3 = 2.2, MW 208.30); N-(Pentan-2-yl) analog (XLogP3 = 2.2, MW 208.30) |
| Quantified Difference | ΔXLogP3 vs. N-methyl: +1.8; vs. N-isopropyl: +1.0; vs. N-butan-2-yl: +0.4; vs. N-(2-methylbutyl): +0.1; vs. N-(pentan-2-yl): +0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); all values derived from the same computational method for comparability |
Why This Matters
An XLogP3 of 2.3 falls within the optimal range for CNS drug candidates (typically 1–4) but exceeds the 0.5–1.9 range of lower homologs, making the target compound uniquely suited for programs requiring enhanced passive membrane permeability while retaining a single hydrogen bond donor.
- [1] PubChem CID 60860137. Computed Properties for [(2-Methoxypyridin-3-yl)methyl](3-methylbutan-2-yl)amine. XLogP3-AA = 2.3. View Source
- [2] PubChem CIDs 23077762, 59237521, 60860140, 60860132, 60857686. Comparative XLogP3 data for N-methyl, N-isopropyl, N-butan-2-yl, N-(2-methylbutyl), and N-(pentan-2-yl) analogs. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Cited as reference for logP-to-permeability scaling). View Source
